2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been studied for various applications, including as electron acceptors in thermally activated delayed fluorescence emitters , as inhibitors of the PD-1/PD-L1 interaction , and as PARP1 inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines has been reported in the literature . For example, one study describes the synthesis of a precursor compound through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been studied . These compounds typically feature a fused triazole and triazine moiety .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines have been studied . For instance, one study describes the use of these compounds as potent human P2X7R antagonists .Applications De Recherche Scientifique
Molecular Probes Development
Research has demonstrated that derivatives similar to the compound , particularly those based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These findings are crucial for developing pharmacological probes to study A2A AR, which plays significant roles in various physiological processes and diseases, including Parkinson's disease and cardiovascular disorders. The synthesis of these compounds involves the extension of ether-linked chain substituents, leading to the creation of functionalized congeners with applications as pharmacological probes for exploring the A2A AR (Kumar et al., 2011).
Insecticidal Applications
Another study explored the insecticidal potential of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research highlights the versatility of similar structures in generating various heterocycles with potential insecticidal properties, thus providing a foundation for developing new pest control agents (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Compounds related to the specified chemical structure have been synthesized and assessed for their anticancer and antimicrobial activities. For instance, a series of compounds demonstrated promising in vitro anticoronavirus and antitumoral activity, highlighting the potential of these molecules in developing treatments against infectious diseases and cancer. The structural variations of these compounds enable tuning their biological properties towards desired therapeutic outcomes (Jilloju et al., 2021).
Antiasthma Agents
The synthesis of triazolo[1,5-c]pyrimidines has shown activity as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds have been developed through a series of chemical reactions, leading to molecules that inhibit the release of mediators responsible for asthma symptoms. Such discoveries contribute to the development of new therapeutic options for asthma management (Medwid et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study of [1,2,4]triazolo[4,3-a]pyrazines could include further investigation of their potential applications in various fields . For instance, their use as potent inhibitors of the PD-1/PD-L1 interaction suggests potential applications in immunotherapy . Additionally, their activity as PARP1 inhibitors indicates potential use in the treatment of homologous recombination deficient cancers .
Propriétés
IUPAC Name |
2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-12-4-6-15(7-5-12)25-8-9-26-17(18(25)28)23-24-19(26)29-11-16(27)22-14-3-1-2-13(21)10-14/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEMFLDCGIKWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.